O-Acetyl Abacavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Acetyl Abacavir: is a derivative of Abacavir, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS. Abacavir is known for its ability to inhibit the replication of the HIV virus by blocking the reverse transcriptase enzyme. This compound is a modified form of Abacavir, where an acetyl group is introduced to enhance its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetyl Abacavir typically involves the acetylation of Abacavir. The process begins with the preparation of Abacavir, which is synthesized through a multi-step process involving the reaction of a suitable di-halo aminopyrimidine with an aminoalcohol, followed by cyclization and displacement of a chlorine atom with cyclopropylamine . The acetylation step involves reacting Abacavir with acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: O-Acetyl Abacavir undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent compound, Abacavir.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like ammonia or amines can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields Abacavir.
Substitution: Results in various substituted derivatives depending on the reagent used.
科学的研究の応用
O-Acetyl Abacavir has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on nucleoside analogs.
Biology: Investigated for its potential to enhance the bioavailability and stability of Abacavir.
Medicine: Explored for its improved pharmacokinetic properties, which may lead to better therapeutic outcomes in HIV treatment.
Industry: Utilized in the development of new antiviral drugs and formulations.
作用機序
O-Acetyl Abacavir exerts its effects by inhibiting the reverse transcriptase enzyme of the HIV virus. The acetyl group enhances its ability to penetrate cellular membranes, allowing it to reach its target more effectively. Once inside the cell, it is converted back to Abacavir, which is then phosphorylated to its active form. This active form competes with natural nucleosides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
類似化合物との比較
Abacavir: The parent compound, used in HIV treatment.
Didanosine: Another nucleoside reverse transcriptase inhibitor.
Stavudine: Similar mechanism of action but different chemical structure.
Lamivudine: Often used in combination with Abacavir for enhanced efficacy.
Emtricitabine: A nucleoside analog with similar antiviral activity.
Uniqueness: O-Acetyl Abacavir is unique due to the presence of the acetyl group, which enhances its pharmacokinetic properties, making it potentially more effective in clinical applications compared to its parent compound .
生物活性
O-Acetyl Abacavir is a derivative of Abacavir, a well-known nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment of HIV. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and safety profile. This article synthesizes findings from various studies, focusing on its mechanism of action, efficacy, safety, and case studies involving hypersensitivity reactions.
This compound functions as an NRTI, inhibiting the reverse transcriptase enzyme critical for viral replication in HIV. The compound's acetylation may enhance its pharmacokinetic properties, potentially affecting its absorption and distribution in the body. Studies indicate that the binding dynamics between this compound and the HLA-B*57:01 antigen-binding cleft can lead to altered peptide conformations, which may trigger T-cell activation and hypersensitivity reactions in susceptible individuals .
Efficacy in HIV Treatment
Recent meta-analyses have shown that Abacavir, including its derivatives like this compound, remains effective in achieving viral suppression in HIV-infected patients. In a systematic review involving over 24,000 participants, viral suppression rates varied significantly but were generally favorable at both 6 and 12 months post-treatment initiation .
Safety Concerns
One of the critical safety concerns associated with Abacavir derivatives is the risk of hypersensitivity reactions (HSR). The incidence of HSR has been reported to range from 0% to 8.26%, with several case studies illustrating severe reactions .
Case Studies on Hypersensitivity Reactions
The following table summarizes notable case studies involving patients treated with Abacavir and its derivatives:
Case | Patient Profile | Symptoms | Action Taken | Outcome |
---|---|---|---|---|
Case 1 | 46-year-old female | Mild rash on day 8 | Monitor symptoms | Rash improved over 4 days |
Case 2 | 45-year-old male | Vomiting, fever | Discontinued therapy | Symptoms resolved within 24 hours |
Case 3 | 40-year-old female | Dyspnoea, vomiting | Discontinued therapy; HLA-B*5701 positive | Symptoms resolved |
Case 4 | 50-year-old male | Hypotension, rash | Discontinued therapy; rechallenged with severe reaction | Hospitalized but recovered |
These cases highlight the importance of HLA-B*5701 testing prior to initiating therapy with Abacavir or its derivatives to mitigate the risk of severe hypersensitivity reactions .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibition of reverse transcriptase activity. Furthermore, it has been shown to induce differentiation and reduce proliferation in certain cancer cell lines, such as medulloblastoma cells. This effect is attributed to the downregulation of telomerase activity, suggesting potential applications beyond antiviral therapy .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound may have improved bioavailability compared to its parent compound. This enhancement could lead to more effective dosing regimens and better patient compliance.
特性
分子式 |
C16H20N6O2 |
---|---|
分子量 |
328.37 g/mol |
IUPAC名 |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C16H20N6O2/c1-9(23)24-7-10-2-5-12(6-10)22-8-18-13-14(19-11-3-4-11)20-16(17)21-15(13)22/h2,5,8,10-12H,3-4,6-7H2,1H3,(H3,17,19,20,21)/t10-,12+/m1/s1 |
InChIキー |
IZAFXYKTLWYNFW-PWSUYJOCSA-N |
異性体SMILES |
CC(=O)OC[C@H]1C[C@H](C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
正規SMILES |
CC(=O)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。